molecular formula C18H16FN3OS B10868651 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B10868651
M. Wt: 341.4 g/mol
InChI Key: PVIYAXSQTBDMGY-UHFFFAOYSA-N
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Description

3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-e]pyridine core fused with a cyclopentane ring, and substituted with an amino group, a fluoro group, and a carboxamide group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-e]pyridine core, which can be achieved through the cyclization of appropriate precursorsFor instance, the amino group can be introduced via nucleophilic substitution, while the fluoro group can be added using electrophilic fluorination reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

Compared to similar compounds, 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentane ring fused to the thieno[3,2-e]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16FN3OS

Molecular Weight

341.4 g/mol

IUPAC Name

6-amino-N-(5-fluoro-2-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H16FN3OS/c1-9-5-6-11(19)8-14(9)21-17(23)16-15(20)12-7-10-3-2-4-13(10)22-18(12)24-16/h5-8H,2-4,20H2,1H3,(H,21,23)

InChI Key

PVIYAXSQTBDMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N

Origin of Product

United States

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